(3-Aminopropyl)(2-methoxyethyl)methylamine

Description

Nomenclature and Structural Identification

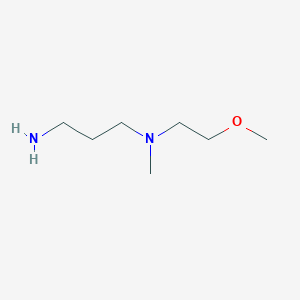

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound also recognized by its alternative name N-(2-methoxyethyl)-N-methylpropane-1,3-diamine. The Chemical Abstracts Service has assigned this compound the registry number 74247-25-9, which serves as its unique identifier in chemical databases and literature. The molecular formula C7H18N2O reflects the compound's composition of seven carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 146.23 grams per mole.

The compound's structural identification relies on several key spectroscopic and analytical parameters that define its chemical identity. The Simplified Molecular Input Line Entry System representation is recorded as CN(CCCN)CCOC, which provides a linear notation describing the connectivity of atoms within the molecule. The International Chemical Identifier string is InChI=1S/C7H18N2O/c1-9(5-3-4-8)6-7-10-2/h3-8H2,1-2H3, offering a standardized method for representing the compound's structure in computational chemistry applications.

The three-dimensional molecular architecture consists of a central nitrogen atom bonded to three distinct substituents: a three-carbon propyl chain terminated with an amino group, a two-carbon ethyl chain bearing a methoxy group, and a simple methyl group. This arrangement creates a tertiary amine with significant conformational flexibility, allowing the molecule to adopt various spatial configurations depending on environmental conditions and chemical interactions. The presence of two nitrogen atoms within the structure provides multiple sites for chemical reactivity and coordination, while the methoxy group contributes to the compound's solubility characteristics and electronic properties.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C7H18N2O |

| Molecular Weight | 146.23 g/mol |

| CAS Registry Number | 74247-25-9 |

| MDL Number | MFCD11505397 |

| SMILES Notation | CN(CCCN)CCOC |

| InChI Key | HKXOLSWLDQZOTG-UHFFFAOYSA-N |

Historical Context and Discovery

The historical development of this compound reflects the broader evolution of amine chemistry and synthetic organic methodology throughout the twentieth and twenty-first centuries. While specific documentation regarding the compound's initial discovery remains limited in the available literature, its emergence as a research target appears to be closely tied to advances in pharmaceutical chemistry and coordination chemistry that occurred during the latter half of the twentieth century. The compound's structural design suggests intentional synthetic development rather than natural product isolation, indicating its origins within targeted chemical synthesis programs.

The compound's inclusion in chemical databases and commercial supplier catalogs indicates its recognition as a valuable synthetic intermediate beginning in the early 2000s, with multiple chemical suppliers now offering the compound for research applications. This commercial availability reflects the compound's established utility in synthetic chemistry and suggests sustained research interest over the past two decades. The systematic study of related aminoalkyl compounds has provided the theoretical foundation for understanding this compound's chemical behavior and potential applications.

Patent literature and synthetic methodology publications have contributed to the compound's development trajectory, with research groups exploring its applications in coordination chemistry and pharmaceutical synthesis. The compound's structural similarity to established ligands in coordination chemistry has facilitated its adoption in metal complex synthesis, while its compatibility with standard organic synthesis protocols has enabled its integration into pharmaceutical research programs. Contemporary research continues to expand understanding of the compound's chemical properties and potential applications, building upon the foundational work that established its synthetic accessibility and chemical stability.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its multifunctional nature and synthetic versatility, which enable its participation in diverse chemical transformations and applications. The compound's classification as a tertiary amine provides access to nucleophilic substitution reactions, alkylation processes, and coordination chemistry applications that are fundamental to organic synthesis. Its structural architecture, featuring both primary and tertiary amine functionalities alongside a methoxy group, creates multiple reactive sites that can be selectively modified through appropriate choice of reaction conditions and reagents.

In medicinal chemistry contexts, this compound has demonstrated potential as a pharmaceutical building block, particularly in the synthesis of compounds targeting neurological and metabolic pathways. Research has indicated that compounds containing similar aminoalkyl structural motifs can exhibit biological activity through interactions with specific enzyme systems and receptor sites. The compound's ability to form stable complexes with metal ions has also attracted attention for potential applications in drug delivery systems and diagnostic agents, where metal coordination can influence pharmacokinetic properties and tissue distribution patterns.

The compound's utility in coordination chemistry extends its significance beyond traditional organic synthesis applications, positioning it as a valuable ligand for the preparation of metal complexes with potential catalytic and materials science applications. The presence of multiple nitrogen donor atoms enables the formation of stable chelate complexes with transition metals, creating opportunities for the development of specialized catalysts and functional materials. This versatility has led to increased research interest in the compound's coordination behavior and the properties of its metal complexes.

| Application Domain | Key Properties | Research Applications |

|---|---|---|

| Organic Synthesis | Nucleophilic reactivity, Multiple functional groups | Building block for complex molecules |

| Coordination Chemistry | Tridentate ligand behavior, Metal complex formation | Catalyst development, Materials science |

| Medicinal Chemistry | Bioactive potential, Synthetic accessibility | Pharmaceutical intermediates, Drug development |

| Materials Science | Structural flexibility, Coordination capacity | Functional materials, Surface modification |

Properties

IUPAC Name |

N'-(2-methoxyethyl)-N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O/c1-9(5-3-4-8)6-7-10-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXOLSWLDQZOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Aminopropyl)(2-methoxyethyl)methylamine is a compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₈N₂O

- Molecular Weight : 146.24 g/mol

- IUPAC Name : this compound

The compound features an amino group that can participate in various biochemical interactions, making it a candidate for several biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Modulation : It may act as a substrate or modulator for certain receptors involved in neurotransmission.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, contributing to its pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, effective against certain bacterial strains.

- Cytotoxicity : In vitro assays have demonstrated that it can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits specific enzymatic pathways |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent. -

Cytotoxic Effects on Cancer Cells :

In a controlled laboratory setting, the compound was tested on several cancer cell lines, including breast and lung cancer. The findings revealed that at concentrations above 50 µM, the compound caused a dose-dependent increase in apoptosis markers, suggesting its utility in cancer therapeutics. -

Enzyme Interaction Studies :

Research involving enzyme assays demonstrated that this compound could effectively inhibit the activity of certain proteases involved in tumor progression. This inhibition was confirmed through kinetic studies showing altered enzyme activity profiles upon treatment with the compound.

Comparison with Similar Compounds

N,N-Bis(3-aminopropyl)methylamine (BAPMA)

- Molecular Formula : C₁₀H₂₄N₄

- Structure: Contains two 3-aminopropyl groups and a methyl group attached to the central nitrogen.

- Applications :

- Key Differences: The additional aminopropyl group in BAPMA enhances its chelation capacity compared to the target compound, making it more effective in coordination chemistry and buffering systems . BAPMA is commercially available and widely used in agrochemicals, whereas (3-aminopropyl)(2-methoxyethyl)methylamine lacks large-scale industrial adoption .

N-(2-Methoxyethyl)methylamine

- Molecular Formula: C₄H₁₁NO

- Structure : Simplified analogue with a single 2-methoxyethyl group and a methyl group.

- Applications :

- Key Differences: The absence of the aminopropyl chain reduces molecular weight and limits its utility in applications requiring amine-directed reactivity (e.g., Schiff base formation) . Higher volatility compared to this compound due to its smaller size .

(2-Methoxyethyl)(3-phenylpropyl)amine

- Molecular Formula: C₁₂H₁₉NO

- Structure: Features a hydrophobic 3-phenylpropyl group instead of the aminopropyl chain.

- Applications: Potential use in hydrophobic coatings or drug delivery systems due to its aromatic moiety .

- Key Differences: The phenyl group imparts hydrophobicity, contrasting with the hydrophilic 3-aminopropyl group in the target compound. This affects solubility in polar solvents . Lacks primary amine functionality, limiting its role in crosslinking reactions .

Tertiary Amines with Flexible Spacers (e.g., Siloxane-Based Amines)

- Example: 1,3-Bis(3-aminopropyl)tetramethyldisiloxane-based Schiff bases.

- Structure : Incorporates siloxane spacers instead of alkyl or methoxyethyl groups.

- Applications :

- Key Differences :

Research and Commercial Considerations

- Synthetic Challenges: The methoxyethyl group in this compound complicates purification, as evidenced by its discontinued status .

- Performance Trade-offs : While BAPMA excels in chelation, the target compound’s methoxyethyl group may offer advantages in solubility for specific solvents or reaction conditions .

- Future Directions : Structural derivatives, such as incorporating siloxane or aromatic groups, could enhance thermal stability or application scope .

Preparation Methods

Alkylation of Amines with Haloalkyl Precursors

A common approach involves reacting a primary or secondary amine with a haloalkyl compound bearing the methoxyethyl group or the aminopropyl group. For example:

- Starting with 3-aminopropylamine or its derivatives, alkylation with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under controlled conditions can yield the target compound.

- Alternatively, methylation of the secondary amine intermediate can be performed to introduce the methyl group on the nitrogen.

This method relies on nucleophilic substitution where the amine attacks the electrophilic carbon attached to the halogen, displacing it and forming the new C-N bond.

Reductive Amination

Reductive amination can be applied by reacting:

- 3-aminopropanal or a related aldehyde with 2-methoxyethyl methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride or hydrogen with a catalyst).

- This method forms the secondary amine linkage with high selectivity and yields.

Solid-Phase Synthesis Techniques

According to solid-phase synthesis protocols for N-substituted oligomers (such as poly N-substituted glycines), a stepwise approach can be used to build complex amines:

- Starting with a resin-bound secondary amine, acylation with haloacetic acid derivatives is performed.

- Subsequent nucleophilic displacement with primary or secondary amines introduces the desired side chains.

- Although this method is more commonly applied to oligomer synthesis, it can be adapted for preparing amines like this compound with precise control over substitution patterns.

Example Synthetic Route (Inferred from Analogous Compounds)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-Aminopropylamine + 2-methoxyethyl chloride | Nucleophilic substitution to form intermediate secondary amine |

| 2 | Methylation agent (e.g., formaldehyde + sodium cyanoborohydride) | Reductive methylation to introduce methyl group on nitrogen |

| 3 | Purification by distillation or chromatography | Isolation of pure this compound |

Data Table: Structural and Physical Properties

| Property | Data |

|---|---|

| Molecular Formula | C7H18N2O |

| Molecular Weight | 146.23 g/mol |

| SMILES | CN(CCCN)CCOC |

| InChI | InChI=1S/C7H18N2O/c1-9(5-3-4-8)6-7-10-2/h3-8H2,1-2H3 |

| CAS Number | 187150-19-2 (related compound) |

| Physical State | Typically liquid at room temperature |

| Solubility | Soluble in water and organic solvents due to amine and ether groups |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-aminopropyl)(2-methoxyethyl)methylamine, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via alkylation or reductive amination. For example, reacting 3-aminopropylamine derivatives with 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60°C) is a common approach. Temperature control (<4°C) and stoichiometric ratios are critical to minimize side reactions like over-alkylation . Purification via distillation or column chromatography (using silica gel and a methanol/chloroform gradient) enhances purity.

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

- Methodology : Key NMR signals include:

- ¹H NMR : A triplet at δ 2.73 ppm (terminal –CH₂NH₂), a singlet at δ 2.21 ppm (N–CH₃), and a multiplet at δ 3.35 ppm (–OCH₂–).

- ¹³C NMR : Peaks at δ 55.4 ppm (N–CH₃), δ 42.0 ppm (–CH₂NH₂), and δ 70.1 ppm (–OCH₂–).

Comparative analysis with literature spectra ensures structural validation .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology : Stability tests in aqueous buffers (pH 3–10) at 25–60°C over 72 hours, monitored via HPLC or UV-Vis spectroscopy. The compound is prone to oxidation at high pH; thus, storage under inert gas (N₂/Ar) at 4°C in amber vials is recommended .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what are its implications for catalysis?

- Methodology : The tertiary amine and methoxy groups act as electron donors, forming stable complexes with transition metals (e.g., Au(I), Cu(II)). In polynuclear gold(I) complexes, it facilitates electron transfer in catalytic cycles, as demonstrated by ¹¹⁹Sn NMR and X-ray crystallography . Applications include CO₂ reduction and cross-coupling reactions.

Q. What role does this compound play in enhancing the performance of zwitterionic nanofiltration membranes?

- Methodology : Incorporating N,N-bis(3-aminopropyl)methylamine N-oxide (a derivative) into polyamide membranes improves hydrophilicity and antifouling properties. Performance is assessed via water flux measurements (L·m⁻²·h⁻¹) and rejection rates for antibiotics (e.g., tetracycline) using HPLC-MS .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electrostatic potential maps. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like serotonin receptors, with validation via in vitro assays (IC₅₀ measurements) .

Q. What are the contradictions in reported CO₂ absorption efficiencies when using amine-activated solutions containing this compound?

- Methodology : Discrepancies arise from solvent composition (aqueous vs. non-aqueous) and CO₂ partial pressure. For example, bis(3-aminopropyl)amine (APA)-activated AMP solutions show 20–30% variance in absorption capacity (mol CO₂/mol amine) depending on water content. Gas chromatography-mass spectrometry (GC-MS) quantifies absorbed CO₂ .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.